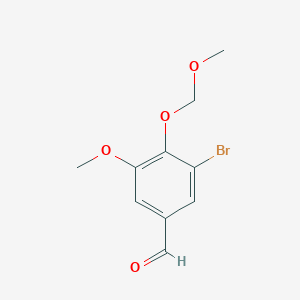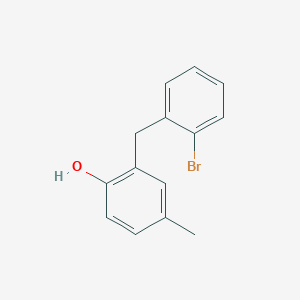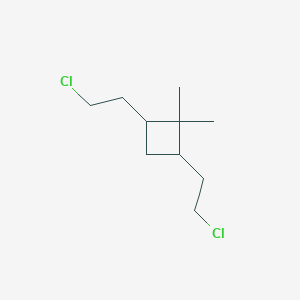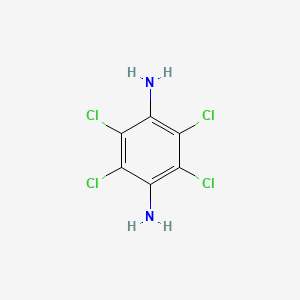
1,4-Benzenediamine, 2,3,5,6-tetrachloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenediamine, 2,3,5,6-tetrachloro- is a chemical compound with the molecular formula C6H4Cl4N2 and a molecular weight of 245.92136 g/mol It is a derivative of 1,4-benzenediamine, where four chlorine atoms are substituted at the 2, 3, 5, and 6 positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, 2,3,5,6-tetrachloro- can be synthesized through several methods. One common method involves the chlorination of 1,4-benzenediamine. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination of the benzene ring .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, 2,3,5,6-tetrachloro- involves large-scale chlorination processes. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
1,4-Benzenediamine, 2,3,5,6-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Tetrachloroquinones.
Reduction: Dichlorinated or monochlorinated benzenediamines.
Substitution: Various substituted benzenediamines depending on the nucleophile used.
科学研究应用
1,4-Benzenediamine, 2,3,5,6-tetrachloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 1,4-benzenediamine, 2,3,5,6-tetrachloro- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1,4-Benzenediamine: The parent compound without chlorine substitutions.
2,3,5,6-Tetrachloroaniline: Similar structure but with only one amino group.
1,4-Diaminobenzene: Another derivative with different substitution patterns.
Uniqueness
1,4-Benzenediamine, 2,3,5,6-tetrachloro- is unique due to the presence of four chlorine atoms, which significantly alter its chemical properties compared to its parent compound and other derivatives.
属性
分子式 |
C6H4Cl4N2 |
|---|---|
分子量 |
245.9 g/mol |
IUPAC 名称 |
2,3,5,6-tetrachlorobenzene-1,4-diamine |
InChI |
InChI=1S/C6H4Cl4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2 |
InChI 键 |
JEFLTMZOOWERRP-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



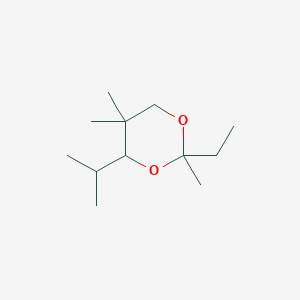
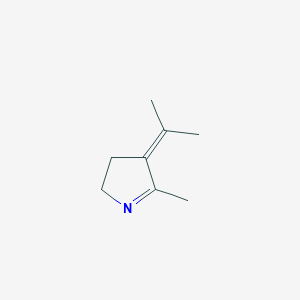
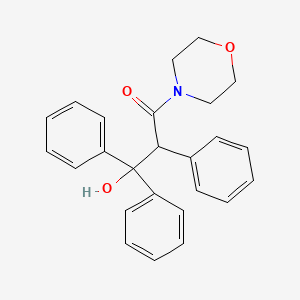
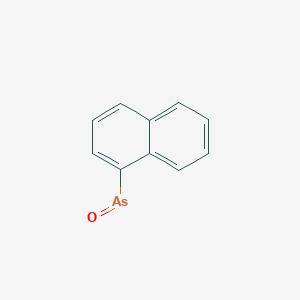
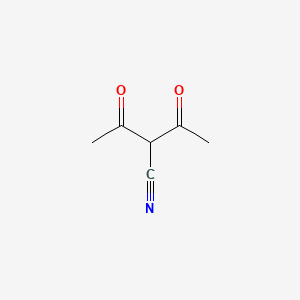
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
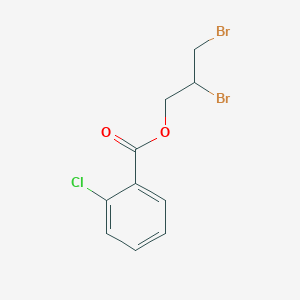
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)
